molecular formula C6H8Cl2N2O2S B11867045 Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride

Cat. No.: B11867045
M. Wt: 243.11 g/mol
InChI Key: FZLZHTXICJCTAO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-amino-5-chlorothiazole-4-carboxylate with hydrochloric acid. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of thiazole derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate
  • Ethyl 2-aminothiazole-4-carboxylate
  • Ethyl 2-amino-5-bromothiazole-4-carboxylate
  • Ethyl 2-amino-5-iodothiazole-4-carboxylate

Uniqueness

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride is unique due to the presence of the chlorine atom in the thiazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the synthesis of specific derivatives with desired properties.

Properties

Molecular Formula

C6H8Cl2N2O2S

Molecular Weight

243.11 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H7ClN2O2S.ClH/c1-2-11-5(10)3-4(7)12-6(8)9-3;/h2H2,1H3,(H2,8,9);1H

InChI Key

FZLZHTXICJCTAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)Cl.Cl

Origin of Product

United States

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